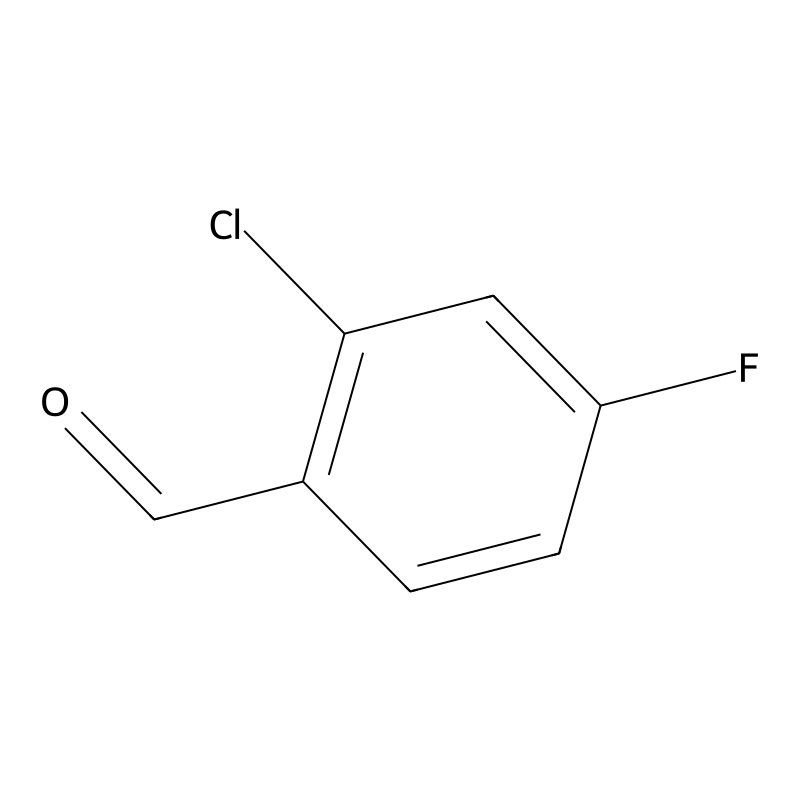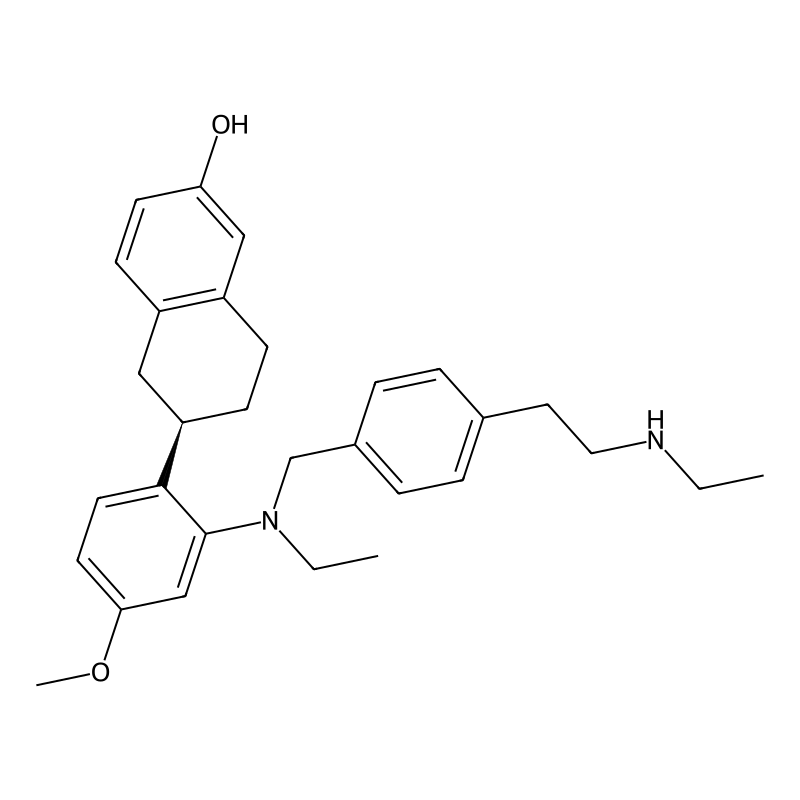2-Chloro-4-fluorobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Substituted α-Cyanocinnamic Acids
One documented application of 2-chloro-4-fluorobenzaldehyde is in the synthesis of substituted α-cyanocinnamic acids [1]. This process utilizes a Knoevenagel condensation reaction, which involves the condensation of an aldehyde with a malonate derivative in the presence of a base catalyst. By using 2-chloro-4-fluorobenzaldehyde as the starting aldehyde, researchers can introduce the chlorine and fluorine substituents into the final α-cyanocinnamic acid product [1].
Source
2-Chloro-4-fluorobenzaldehyde is an organic compound classified as a halogen-substituted benzaldehyde. Its molecular formula is C₇H₄ClF O, and it has a molecular weight of 158.56 g/mol. The compound appears as a white to off-white crystalline solid with a melting point ranging from 60 to 63 °C and a boiling point of 118 to 120 °C at 50 mmHg . The compound is sensitive to air and should be stored in a dark, dry place .
- Knoevenagel Condensation: It can react with active methylene compounds to form substituted α-cyanocinnamic acids .
- Nitration: The compound can undergo nitration to yield derivatives that may possess enhanced biological activities .
- Formation of Spiro Compounds: It is also utilized in synthesizing spiro[pyrrolidinoxindoles], showcasing its versatility in organic synthesis .
The synthesis of 2-chloro-4-fluorobenzaldehyde can be achieved through several methods:
- From 4-Fluorobenzaldehyde: Starting from 4-fluorobenzaldehyde, chlorination reactions can introduce the chloro group at the ortho position.
- Substitution Reactions: A common method involves using 2-chloro-4-fluorotoluene as a precursor, which undergoes bromination followed by hydrolysis to yield the desired benzaldehyde .
- Knoevenagel Condensation: This method can also be employed for synthesizing derivatives involving this compound as a reactant .
2-Chloro-4-fluorobenzaldehyde finds applications in various fields:
- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
- Material Science: Its derivatives are explored for potential applications in materials science due to their unique electronic properties.
- Biological Research: Used in studies aimed at developing new antimicrobial agents and other bioactive compounds .
Interaction studies involving 2-chloro-4-fluorobenzaldehyde focus on its reactivity with biological systems and other chemical entities. For example:
- Antimicrobial Interactions: Research has shown that this compound can interact with bacterial cell walls, influencing their permeability and leading to cell death in susceptible strains .
- Chemical Reactivity: The presence of both chlorine and fluorine atoms makes this compound reactive towards nucleophiles, which can be exploited in synthetic pathways for drug development.
Several compounds share structural similarities with 2-chloro-4-fluorobenzaldehyde, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chlorobenzaldehyde | Contains chlorine but lacks fluorine | Less reactive due to absence of fluorine |
| 4-Fluorobenzaldehyde | Contains fluorine but lacks chlorine | Exhibits different biological activity profile |
| 2,4-Difluorobenzaldehyde | Contains two fluorine substituents | Potentially stronger interactions than chloro |
The unique combination of both chlorine and fluorine in 2-chloro-4-fluorobenzaldehyde allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. This dual substitution often enhances its utility in synthetic chemistry and biological applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








